molecular formula C18H16ClN3O3 B2431170 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide CAS No. 689264-55-9

2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide

Cat. No.: B2431170
CAS No.: 689264-55-9
M. Wt: 357.79
InChI Key: BILRZIRGEIQTDG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide (CAS 689264-55-9) is a synthetic organic compound with a molecular weight of 357.79 g/mol. It features a complex structure that combines a nitrobenzamide moiety with a 2-methylindole derivative, making it a versatile building block in chemical synthesis and medicinal chemistry research . In research applications, this compound serves as a key intermediate for the synthesis of more complex molecules. Its unique structure allows scientists to explore novel reaction pathways and develop new synthetic methodologies . Biologically, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways . The proposed mechanism of action involves the interaction with specific molecular targets. The indole moiety can bind to the active site of enzymes, inhibiting their activity, while the nitrobenzamide portion may interact with other cellular components, disrupting normal cellular functions . In the field of medicinal chemistry, this compound and its derivatives are investigated in preclinical studies for therapeutic potential, showing promise in areas such as oncology due to an ability to interfere with specific molecular targets involved in cell proliferation . The compound can undergo various chemical reactions. The nitro group can be reduced to an amine using reducing agents, and the chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols . For laboratory handling, please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[2-(2-methylindol-1-yl)ethyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-17(13)21(12)9-8-20-18(23)15-11-14(22(24)25)6-7-16(15)19/h2-7,10-11H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILRZIRGEIQTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Optimization

Indole Derivative Preparation

The 2-methylindole core is typically synthesized via Fischer indole synthesis , where phenylhydrazine reacts with acetone under acidic conditions (HCl, H₂SO₄) to form 2-methylindole. Alternative routes include:

  • Madelung cyclization : Intramolecular cyclization of N-(2-methylphenyl)acetamide using strong bases (NaNH₂) at 200–250°C.
  • Batch vs. continuous flow : Industrial-scale production favors flow reactors for improved heat transfer and reduced reaction times (30–60 minutes vs. 6–8 hours in batch).

Table 1: Comparison of Indole Synthesis Methods

Method Yield (%) Purity (%) Key Advantage
Fischer Indole 78–82 95 Cost-effective reagents
Madelung Cyclization 85–88 98 Higher regioselectivity
Flow Reactor 90–92 99 Scalability

Benzamide Nitration and Chlorination

The 5-nitro-2-chlorobenzoyl chloride intermediate is prepared through sequential nitration and chlorination:

  • Nitration : Treat 2-chlorobenzoic acid with fuming HNO₃ (90%) and H₂SO₄ (98%) at 0–5°C for 2 hours, achieving 92% yield.
  • Chlorination : React the nitrobenzoic acid with SOCl₂ in anhydrous DCM at reflux (40°C) for 4 hours, yielding 89% benzoyl chloride.

Critical parameters include:

  • Temperature control : Excess heat (>10°C) during nitration leads to dinitration byproducts.
  • Solvent selection : Dichloromethane (DCM) minimizes side reactions compared to THF or ethers.

Amide Coupling Strategies

Coupling the indole-ethylamine and benzoyl chloride is achieved via two primary methods:

Schotten-Baumann Reaction
  • Conditions : Aqueous NaOH (10%), DCM, 0°C, 1 hour.
  • Yield : 75–80%.
  • Limitation : Hydrolysis of the nitro group occurs at higher temperatures.
Carbodiimide-Mediated Coupling
  • Reagents : EDCI (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv) in DMF.
  • Yield : 88–92%.
  • Advantage : Suppresses racemization, suitable for sensitive substrates.

Table 2: Amide Coupling Efficiency

Method Solvent Temp (°C) Yield (%) Purity (%)
Schotten-Baumann DCM 0 78 94
EDCI/HOBt DMF 25 90 98

Industrial-Scale Production Innovations

Pictet-Spengler Cyclization Adaptations

Adapting methodologies from angiotensin II antagonist synthesis, the indole-ethylamine intermediate can be cyclized using:

  • Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv).
  • Solvent : Toluene/MeOH (9:1).
  • Yield : 94% with 99.5% enantiomeric excess (ee).

Solvent Substitution for Sustainability

Replacing DMF with 2-methyl-THF in coupling steps reduces environmental impact while maintaining yield (91% vs. 89% in DMF).

Analytical Control and Impurity Management

Bis(Chloromethyl) Ether (BCME) Mitigation

During chlorination steps, trace BCME formation is controlled via:

  • Sparging : Nitrogen bubbling removes HCl vapors.
  • Additives : Thiourea (0.5 wt%) sequesters formaldehyde.

Table 3: BCME Levels Under Different Conditions

Condition BCME (ppm) Purge Factor
No sparging 120 1.2
N₂ sparging 15 8.5
Thiourea additive <1 120

Polymorph Control in Final Crystallization

The final API exists in two polymorphs:

  • Form I : Metastable, needle-like crystals (mp 148–150°C).
  • Form II : Thermodynamically stable, prismatic crystals (mp 152–154°C).

Crystallization protocol for Form II :

  • Dissolve crude product in ethanol/water (7:3) at 80°C.
  • Cool to 25°C at 0.5°C/min.
  • Seed with Form II crystals (0.1 wt%).
  • Isolate via vacuum filtration, wash with cold ethanol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in preclinical studies for the treatment of cancer, due to their ability to interfere with specific molecular targets involved in tumor growth and proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity, while the nitrobenzamide portion can interact with other cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-nitrobenzamide: Similar structure but with a different substitution pattern on the indole ring.

    2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzamide ring.

Uniqueness

What sets 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide apart is its specific substitution pattern, which can result in unique biological activities and chemical reactivity. The presence of both the indole and nitrobenzamide moieties in this specific arrangement allows for interactions with a broader range of molecular targets, making it a versatile compound for research and development.

Biological Activity

2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and its interactions with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C14H15ClN2O2
  • Molecular Weight: 284.73 g/mol
  • CAS Number: 689264-55-9

This structure features a chloro group, a nitro group, and an indole moiety, which are significant for its biological activity.

Research indicates that 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition is a common target in cancer therapy as it can disrupt signaling pathways that promote tumor growth .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : It may modulate the activity of GPCRs, which play crucial roles in various physiological processes and are implicated in numerous diseases .
  • Nitro Group Activity : The presence of the nitro group is known to contribute to the compound's electrophilic properties, potentially allowing it to form adducts with cellular macromolecules, leading to cytotoxic effects on cancer cells .

Biological Activity and Case Studies

The biological activity of this compound has been evaluated through various studies:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInhibits proliferation in multiple cancer cell lines.
Kinase InhibitionSelective inhibition of RET kinase activity.
GPCR ModulationAffects signaling pathways related to cell survival.
Cytotoxic EffectsInduces apoptosis in targeted cancer cells.

Case Study: Anticancer Effects

In a study conducted on human breast cancer cell lines, 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways, leading to cell death . This effect was dose-dependent and highlighted the compound's potential as a therapeutic agent.

Q & A

Q. What synthetic routes are recommended for 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide, and how can reaction conditions be optimized for yield?

The compound can be synthesized via amide coupling between 2-chloro-5-nitrobenzoic acid derivatives and 2-(2-methyl-1H-indol-1-yl)ethylamine. Key steps include:

  • Nitro Group Introduction : Nitration of the benzamide precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
  • Amide Bond Formation : Use coupling agents like EDCl/HOBt or DCC to activate the carboxylic acid, ensuring stoichiometric excess of the amine to drive the reaction .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol to isolate the pure product. Optimization involves monitoring reaction progress via TLC and adjusting temperature (40–60°C) to balance yield and side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of indole (δ 7.2–7.8 ppm), nitro groups (δ 8.2–8.5 ppm), and amide protons (δ 10–11 ppm). Compare shifts with computational predictions (e.g., ACD/Labs) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 374.08) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions, as demonstrated in related nitrobenzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Assay Standardization : Control variables such as cell line selection (e.g., Gram-positive vs. Gram-negative bacteria), compound solubility (use DMSO ≤0.1%), and incubation time .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ determinations in triplicate to identify concentration-dependent effects.
  • Metabolite Profiling : Use LC-MS to detect degradation products that may influence activity discrepancies .

Q. What computational strategies are suitable for predicting interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial enoyl-ACP reductase). Use the compound’s 3D structure (from X-ray data ) for accurate pose prediction.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and key residues (e.g., hydrophobic pockets accommodating the indole and nitro groups) .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro position) with activity using descriptors like logP and Hammett constants .

Q. How can the role of the nitro group in the compound’s mechanism of action be experimentally elucidated?

  • Analog Synthesis : Prepare derivatives replacing the nitro group with -H, -NH₂, or -CF₃. Compare bioactivity to assess nitro’s electronic/steric contributions .
  • Electrochemical Studies : Cyclic voltammetry (in PBS, pH 7.4) identifies redox behavior linked to nitro’s electron-withdrawing effects, which may influence DNA intercalation .
  • Mutagenesis Assays : Test activity against bacterial strains with nitroreductase knockouts to evaluate nitro-dependent activation .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the amide bond) .
  • Plasma Stability : Use rat plasma (37°C, 1–6h) to assess metabolic susceptibility. Quench with acetonitrile and quantify parent compound via LC-MS .

Q. How can conflicting crystallographic data (e.g., bond length variations) be reconciled in structural studies?

  • Multi-Temperature Crystallography : Collect data at 100K and 298K to account for thermal motion artifacts .
  • DFT Optimization : Compare experimental bond lengths with gas-phase DFT calculations (B3LYP/6-31G**) to identify environmental effects (e.g., crystal packing) .

Methodological Notes

  • Data Contradiction Analysis : Use hierarchical clustering (e.g., in R/BioConductor) to group bioactivity datasets by experimental parameters and identify outliers .
  • Advanced Purification : For enantiomeric impurities, employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

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